2-Amino-3-bromo-5-phenylpyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-3-bromo-5-phenylpyridine involves various strategies, including metal-free one-pot synthesis methods and palladium-catalyzed amination reactions. For instance, Roslan et al. (2016) developed a protocol for synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines, which involves coupling 2-aminopyridine with phenylacetophenones in the presence of CBrCl3 as a bromination agent. This method highlights the versatility and efficiency of synthesizing brominated pyridine derivatives through a metal-free approach (Roslan et al., 2016). Similarly, Pauton et al. (2019) reported the radiosynthesis of 2-amino-5-[18F]fluoropyridines, showcasing the applicability of palladium-catalyzed amination for introducing functional groups into the pyridine ring (Pauton et al., 2019).
Molecular Structure Analysis
The molecular structure and properties of related bromopyridine compounds have been studied using various spectroscopic and computational methods. Quah et al. (2010) described the crystal structure of a related 2-amino-5-bromopyridinium compound, providing insights into the planarity and intramolecular interactions within the molecule (Quah et al., 2010). Additionally, Abraham et al. (2017) performed quantum mechanical and spectroscopic studies on 2-Amino-3-bromo-5-nitropyridine, offering a detailed analysis of its vibrational frequencies, molecular geometry, and electronic properties (Abraham et al., 2017).
Scientific Research Applications
Nonlinear Optical Materials : 2-Amino-3-bromo-5-nitropyridine exhibits potential for nonlinear optical (NLO) materials due to its significant optical properties (Abraham, Prasana, & Muthu, 2017).
DNA Reactivity and Carcinogenicity : The N-acetoxy metabolite of 2-amino-5-phenylpyridine shows high reactivity towards DNA and deoxyguanosine monophosphate (dGMP), indicating its potential implications in studying DNA modification and carcinogenicity (Saris et al., 1995).
Chemical Reactions and Mechanisms : Studies on the aminodebromination of dibromo-phenylpyridines in liquid ammonia provide insights into the SN(ANRORC) mechanism, a significant reaction pathway in organic chemistry (Streef, Hertog, & Plas, 1985).
Cancer Treatment : Certain derivatives, like 6-amino-2-methylpyridine, are being studied as potential therapeutic agents in cancer treatment due to their promising binding modes as BAZ2B bromodomain ligands (Marchand, Lolli, & Caflisch, 2016).
Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives, such as 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, which serves as a starting point for further chemical reactions (Shatsauskas et al., 2017).
Radiosynthesis in Medical Imaging : The field of medical imaging has seen the development of methods like the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which are useful in positron emission tomography (PET) imaging (Pauton et al., 2019).
Inhibitors in Medical Research : 7-Aminopyrido[4,3-d]pyrimidines are being investigated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, relevant in the context of cancer research (Thompson et al., 1995).
Green Chemistry and Synthesis : Research includes the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine, showcasing advancements in green chemistry (Hertog et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZYIWJKSVYWFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391281 | |
Record name | 2-Amino-3-bromo-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-phenylpyridine | |
CAS RN |
107351-80-4 | |
Record name | 2-Amino-3-bromo-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.